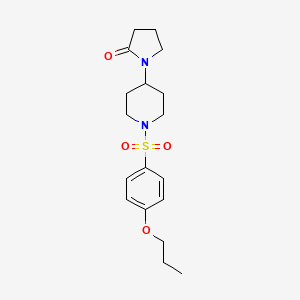

1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[1-(4-propoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-2-14-24-16-5-7-17(8-6-16)25(22,23)19-12-9-15(10-13-19)20-11-3-4-18(20)21/h5-8,15H,2-4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAWASVRMJLHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-((4-Propoxyphenyl)sulfonyl)piperidin-4-amine

- 4-Propoxybenzenesulfonyl chloride synthesis :

- 4-Propoxythiophenol is oxidized to 4-propoxybenzenesulfonic acid using H₂O₂ in acetic acid.

- Sulfonic acid is treated with PCl₅ to yield the sulfonyl chloride.

- Sulfonylation of piperidin-4-amine :

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride, followed by deprotonation.

Pyrrolidin-2-one Ring Formation

Cyclization of γ-Amino Ketones

- Reductive amination :

Advantages : One-pot synthesis minimizes purification steps.

Donor–Acceptor Cyclopropane Ring-Opening

- Nickel-catalyzed reaction :

- A donor–acceptor cyclopropane (e.g., dimethyl 2-phenylcyclopropane-1,1-dicarboxylate) reacts with 1-((4-propoxyphenyl)sulfonyl)piperidin-4-amine in the presence of Ni(ClO₄)₂·6H₂O (20 mol%) in DCE.

- Cyclopropane ring-opening forms a γ-amino ester, which cyclizes to pyrrolidin-2-one upon treatment with AcOH.

- Yield : 55–65%.

Limitations : Requires specialized cyclopropane substrates.

Direct Coupling Strategies

Buchwald–Hartwig Amination

- Halogenated pyrrolidinone synthesis :

- Pyrrolidin-2-one is brominated at the nitrogen using NBS in CCl₄.

- Coupling :

Key Insight : This method avoids lactam ring-opening but requires rigorous anhydrous conditions.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Sulfonylation → Reductive cyclization | 60–70 | One-pot, scalable | Requires high-pressure H₂ |

| Cyclopropane Opening | Ni-catalyzed ring-opening | 55–65 | Stereocontrol | Specialized substrates |

| Buchwald–Hartwig | Pd-catalyzed C–N coupling | 50–60 | Direct coupling | Sensitive to moisture/oxygen |

Optimization Challenges

- Sulfonylation Efficiency : Competing N- vs. O-sulfonylation is mitigated using bulky bases (e.g., 2,6-lutidine).

- Lactam Stability : Pyrrolidin-2-one rings are prone to hydrolysis under strongly acidic/basic conditions; neutral pH is maintained during workup.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Analgesic Activity

Research has indicated that derivatives of this compound exhibit promising analgesic properties. A study demonstrated that certain modifications to the piperidine structure enhanced analgesic efficacy in animal models, particularly in tests measuring pain response (e.g., the hot plate test). Notably, compounds related to this class showed analgesic activity comparable to morphine but with reduced side effects.

Case Study:

In a comparative analysis, derivatives were tested against standard analgesics, revealing that some compounds had lower toxicity while maintaining effective pain relief. For instance, compound variants displayed an IC50 value significantly lower than that of aspirin in writhing tests, indicating superior efficacy in pain management .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest moderate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Variant A | Staphylococcus aureus | 10 µM |

| Variant B | Escherichia coli | 15 µM |

| Variant C | Pseudomonas aeruginosa | 20 µM |

These results indicate a potential for development into therapeutic agents for treating bacterial infections .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound, particularly against HIV. Modifications to the piperidine ring have shown significant inhibition of HIV replication in vitro.

Case Study:

A study published in 2020 synthesized several piperidine derivatives for evaluation against HIV. Among these, compounds structurally related to this compound exhibited significant inhibition of HIV replication with IC50 values in the nanomolar range . This suggests that further exploration could lead to effective antiviral therapies.

Mechanism of Action

The mechanism of action of 1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on molecular features, synthesis, and biological relevance.

Structural Analogues with Pyrrolidin-2-one Cores

Compound 10b () : 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one

- Key Differences : Replaces the sulfonyl group with a 4-fluorobenzoyl-piperidine moiety and adds a 4-methoxybenzyl substituent.

- Pharmacology : Exhibits anti-Alzheimer’s activity via acetylcholinesterase inhibition, comparable to donepezil. The absence of a sulfonyl group may reduce polar interactions but enhance blood-brain barrier permeability .

- Comparison : The target compound’s 4-propoxy phenyl sulfonyl group could offer improved solubility and binding specificity compared to 10b’s methoxybenzyl substituent.

- Compound 18c (): 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one Key Differences: Substitutes pyrrolidin-2-one with imidazolidin-2-one and introduces a trifluoromethyl-benzyl group. Pharmacology: Shows enhanced anti-Alzheimer’s activity due to the trifluoromethyl group’s electron-withdrawing effects, which stabilize receptor interactions .

Piperidine-Sulfonamide Derivatives

- Compounds 6d–6l (): N-Substituted sulfamoyl benzenesulfonamides with piperazine/piperidine cores. Key Differences: Feature sulfamoyl amino (-NHSO₂NH₂) groups instead of a propoxy phenyl sulfonyl group. Synthesis: Synthesized via nucleophilic substitution, with yields ranging from 45–78% and melting points of 132–230°C. Characterized by NMR (¹H, ¹³C, ¹⁹F) and ESI-MS . Comparison: The target compound’s propoxy chain may enhance lipophilicity compared to sulfamoyl amino groups, favoring membrane penetration but possibly reducing aqueous solubility.

Coagulation Factor Xa Inhibitors ()

- Compound: 1-(1-{(2S)-3-[(6-Chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl}piperidin-4-yl)tetrahydropyrimidin-2(1H)-one Key Differences: Integrates a tetrahydropyrimidinone ring and a chloronaphthalene sulfonyl group. Pharmacology: Acts as a blood coagulation factor Xa inhibitor, leveraging the sulfonyl group for active-site binding.

Critical Analysis and Research Implications

The target compound’s unique 4-propoxy phenyl sulfonyl-piperidine-pyrrolidinone architecture positions it as a hybrid between acetylcholinesterase inhibitors () and sulfonamide-based enzyme modulators (). Key research directions include:

- Synthesis Optimization : Adopt protocols from (e.g., TLC and NMR validation) to ensure purity and yield .

- Pharmacological Screening : Prioritize assays for acetylcholinesterase or coagulation factor inhibition, leveraging structural parallels to Compounds 10b and ’s inhibitor .

- SAR Studies : Investigate the role of the propoxy chain in bioavailability versus bulkier substituents (e.g., trifluoromethyl in 18c).

Biological Activity

1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects.

Chemical Structure and Properties

The compound contains a pyrrolidinone core linked to a piperidine moiety and a propoxyphenylsulfonyl group. The structural formula can be represented as follows:

This structure is essential for understanding its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, a related study found that synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The effectiveness was assessed using the Minimum Inhibitory Concentration (MIC) method, with results indicating potential for therapeutic applications in treating bacterial infections.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE) and urease. A study reported that several derivatives exhibited strong inhibitory activity against urease, with IC50 values significantly lower than standard reference compounds . This suggests that this compound could be developed as a new class of urease inhibitors, which are important in the treatment of various conditions such as kidney stones.

Research Findings

A comprehensive evaluation of the biological activity of related compounds has been conducted, revealing insights into their pharmacological profiles. The following table summarizes key findings from various studies regarding the biological activities of compounds similar to this compound:

Case Studies

Several case studies have explored the therapeutic implications of compounds with similar structures. For example, research on piperidine derivatives has highlighted their role in treating neurological disorders due to their AChE inhibitory properties . Additionally, studies focusing on sulfonamide functionalities have shown promising results in antibacterial applications.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm structural integrity and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 415.05689 for a related compound) .

- Chiral Chromatography : HPLC/SFC with UV detection (λ = 210–260 nm) to determine enantiomeric excess .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions .

How can enantiomeric purity be ensured during synthesis?

Q. Advanced

- Chiral Stationary Phases : Use Daicel Chiralpak® columns (e.g., IC for SFC or IB for HPLC) with isocratic elution .

- Retention Time Analysis : Monitor peak separation (e.g., tr = 15.0 min vs. 17.5 min for enantiomers in HPLC) .

- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., palladium with chiral ligands) during synthesis to favor a single enantiomer .

Data Contradiction Note : Varied enantiomer ratios in replicate runs (e.g., 48% vs. 84% recovery) may arise from inconsistent column conditioning or mobile phase composition .

How do structural modifications influence the compound’s biological activity?

Advanced

Methodology for SAR Studies :

Synthesize analogs : Replace the 4-propoxy group with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OMe) substituents .

Assay bioactivity : Test kinase inhibition, receptor binding, or cytotoxicity using in vitro models.

Correlate substituent effects :

- Trifluoromethyl (-CF₃) : Enhances metabolic stability but may reduce solubility .

- Methoxy (-OMe) : Improves solubility but may decrease target affinity .

Q. Table: Example Structural Modifications and Hypothesized Effects

| Substituent (R) | Property Impact | Reference |

|---|---|---|

| -CF₃ | Increased lipophilicity | |

| -OMe | Enhanced solubility | |

| -OPr (target) | Balanced lipophilicity | N/A |

What methodologies address contradictions in reaction yield optimization?

Advanced

Common Challenges :

- Low yields (e.g., 48% in initial runs) due to side reactions or incomplete sulfonylation .

- Inconsistent purity from residual starting materials.

Q. Solutions :

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., acetonitrile vs. DMF), and stoichiometry to identify optimal conditions .

- Purification : Use flash chromatography or recrystallization (e.g., from ethanol/water) to isolate high-purity product .

- In-line monitoring : Employ LC-MS to track reaction progress and adjust parameters in real time .

How can interactions with biological targets be studied?

Advanced

Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- Molecular Docking : Use software (e.g., AutoDock) to predict binding poses and guide mutagenesis studies .

Case Study : A related piperidine derivative showed nM affinity for Factor Xa in SPR assays, guided by docking simulations .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Emergency Measures :

- Skin contact : Rinse with water for 15 minutes; seek medical advice if irritation persists .

- Ingestion : Rinse mouth and consult poison control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.